1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(propan-2-yloxy)propan-2-ol
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Overview
Description
1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(propan-2-yloxy)propan-2-ol is a complex organic compound that features a benzodioxole ring, a piperazine ring, and a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(propan-2-yloxy)propan-2-ol typically involves multiple steps. One common approach starts with the preparation of the benzodioxole ring, followed by the introduction of the piperazine ring, and finally, the attachment of the propanol moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and minimize waste. The use of automated systems for monitoring and controlling reaction parameters is also common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(propan-2-yloxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions often involve the use of strong acids or bases, depending on the nature of the substituent being introduced.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(propan-2-yloxy)propan-2-ol has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(propan-2-yloxy)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-propanol: This compound shares the benzodioxole ring but lacks the piperazine and propanol moieties.
2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine: This compound contains the benzodioxole and piperazine rings but has a pyrimidine ring instead of the propanol moiety.
Uniqueness
1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(propan-2-yloxy)propan-2-ol is unique due to its combination of structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C18H28N2O4 |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-propan-2-yloxypropan-2-ol |
InChI |
InChI=1S/C18H28N2O4/c1-14(2)22-12-16(21)11-20-7-5-19(6-8-20)10-15-3-4-17-18(9-15)24-13-23-17/h3-4,9,14,16,21H,5-8,10-13H2,1-2H3 |
InChI Key |
MYHVLLKAKXNNDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC(CN1CCN(CC1)CC2=CC3=C(C=C2)OCO3)O |
Origin of Product |
United States |
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